molecular formula C9H11ClF4N2O B2978869 4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856098-18-4

4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2978869
CAS No.: 1856098-18-4
M. Wt: 274.64
InChI Key: DDFGDHNYNMHWCJ-UHFFFAOYSA-N
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Description

4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of chloro, fluoroethyl, and trifluoropropoxy groups, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the fluoroethyl group: This step may involve nucleophilic substitution reactions using fluoroethyl halides.

    Addition of the trifluoropropoxy group: This can be achieved through etherification reactions using trifluoropropanol and appropriate activating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and fluoroethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazole derivatives.

    Medicine: Potential use in drug discovery and development, particularly for its unique structural features.

    Industry: As a specialty chemical in the production of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(2-fluoroethyl)-3-methyl-1H-pyrazole
  • 4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropyl)methyl]-1H-pyrazole
  • 4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)ethyl]-1H-pyrazole

Uniqueness

The presence of the trifluoropropoxy group in 4-chloro-1-(2-fluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole distinguishes it from other similar compounds. This group can significantly influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets, making it a unique candidate for various applications.

Properties

IUPAC Name

4-chloro-1-(2-fluoroethyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClF4N2O/c10-7-5-16(3-2-11)15-8(7)6-17-4-1-9(12,13)14/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFGDHNYNMHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCF)COCCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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